molecular formula C18H24ClN5O3 B13863840 Tert-butyl 3-[[(7-chloropyrido[3,4-b]pyrazin-5-yl)amino]methyl]-4-hydroxypiperidine-1-carboxylate

Tert-butyl 3-[[(7-chloropyrido[3,4-b]pyrazin-5-yl)amino]methyl]-4-hydroxypiperidine-1-carboxylate

Cat. No.: B13863840
M. Wt: 393.9 g/mol
InChI Key: RYUMPAMKWYPBAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-[[(7-chloropyrido[3,4-b]pyrazin-5-yl)amino]methyl]-4-hydroxypiperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a hydroxyl group and a tert-butyl ester. The compound also contains a chloropyridopyrazine moiety, which is known for its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 3-[[(7-chloropyrido[3,4-b]pyrazin-5-yl)amino]methyl]-4-hydroxypiperidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of a piperidine derivative with a chloropyridopyrazine compound under controlled conditions. The reaction often requires the use of solvents like N-methyl-2-pyrrolidinone (NMP) and bases such as N-ethyl-N,N-diisopropylamine (DIPEA) at elevated temperatures (around 130°C) with microwave irradiation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of industrial reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[[(7-chloropyrido[3,4-b]pyrazin-5-yl)amino]methyl]-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The chloropyridopyrazine moiety can be reduced to remove the chlorine atom.

    Substitution: The chlorine atom in the chloropyridopyrazine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the chlorine atom could result in various substituted derivatives.

Scientific Research Applications

Tert-butyl 3-[[(7-chloropyrido[3,4-b]pyrazin-5-yl)amino]methyl]-4-hydroxypiperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Tert-butyl 3-[[(7-chloropyrido[3,4-b]pyrazin-5-yl)amino]methyl]-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The chloropyridopyrazine moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-[[(7-chloropyrido[3,4-b]pyrazin-5-yl)amino]methyl]-4-hydroxypiperidine-1-carboxylate is unique due to its specific combination of functional groups and the presence of the chloropyridopyrazine moiety. This unique structure contributes to its potential biological activities and makes it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C18H24ClN5O3

Molecular Weight

393.9 g/mol

IUPAC Name

tert-butyl 3-[[(7-chloropyrido[3,4-b]pyrazin-5-yl)amino]methyl]-4-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/C18H24ClN5O3/c1-18(2,3)27-17(26)24-7-4-13(25)11(10-24)9-22-16-15-12(8-14(19)23-16)20-5-6-21-15/h5-6,8,11,13,25H,4,7,9-10H2,1-3H3,(H,22,23)

InChI Key

RYUMPAMKWYPBAP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)CNC2=NC(=CC3=NC=CN=C32)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.